8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
Overview
Description
8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid is a useful research compound. Its molecular formula is C15H19ClO4 and its molecular weight is 298.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nutraceutical and Food Additive Role
8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid, through its relationship with similar phenolic compounds like Chlorogenic acid, has been extensively studied for its health-promoting properties. Research indicates its potential in treating metabolic syndrome through its anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Additionally, its antimicrobial properties against a broad spectrum of organisms make it an excellent candidate for food preservation and as a food additive. The compound's antioxidant activity, especially against lipid oxidation, and its protective properties against the degradation of other bioactive compounds in food, highlight its significance in the formulation of dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Liver Metabolism and Imaging Applications
The compound's similarity to 8-oxooctanoic acid derivatives has led to research in liver metabolism and imaging. For instance, 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid was synthesized to evaluate medium-chain fatty acid metabolism in the liver. This radiotracer, showing stability and a high radiochemical yield, was primarily metabolized via beta-oxidation in the liver. Its potential in liver imaging and evaluating fatty acid metabolism was highlighted through studies that demonstrated its accumulation in the liver and its ability to provide valuable insights into impaired beta-oxidation processes, making it a promising candidate for related medical applications (Lee et al., 2004).
Microbial Metabolism and Bioavailability
Exploration into the microbial metabolism of compounds structurally similar to this compound, like Chlorogenic acid, revealed significant insights. The bioavailability of these compounds largely depends on their metabolism by the gut microflora. Studies showed that microbial metabolites accounted for a substantial portion of the intake of such compounds, emphasizing the importance of gut flora in determining their bioavailability and potential health effects (Gonthier et al., 2003).
Anti-inflammatory and Analgesic Properties
Compounds like 4'-Chloro-5-methoxy-3-biphenylylacetic acid (DKA-9), related to this compound, have been recognized for their potent anti-inflammatory, analgesic, and antipyretic activities. These compounds have shown considerable effectiveness in inhibiting inflammation and pain, suggesting the potential therapeutic use of similar compounds in managing inflammation and pain-related conditions (Shibata, 1977).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid are currently unknown. The compound is structurally similar to (5-chloro-2-methoxyphenyl)acetic acid
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions
Biochemical Pathways
Compounds with similar structures, such as 2-chloro-5-methoxyphenyl boronic acid, have been used in cross-coupling reactions , suggesting that this compound may also interact with biochemical pathways involving these reactions.
Pharmacokinetics
Compounds with similar structures, such as piperazine derivatives, have been reported to have enhanced target affinity, specificity, water solubility, oral bioavailability, and adme properties .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can generally affect the action of chemical compounds .
Properties
IUPAC Name |
8-(5-chloro-2-methoxyphenyl)-8-oxooctanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO4/c1-20-14-9-8-11(16)10-12(14)13(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKDBHLQXHZSIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259184 | |
Record name | 5-Chloro-2-methoxy-η-oxobenzeneoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701259184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-86-4 | |
Record name | 5-Chloro-2-methoxy-η-oxobenzeneoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methoxy-η-oxobenzeneoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701259184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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